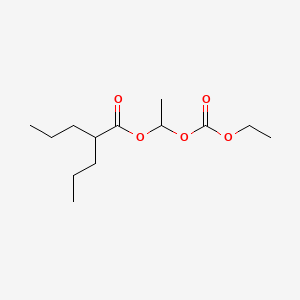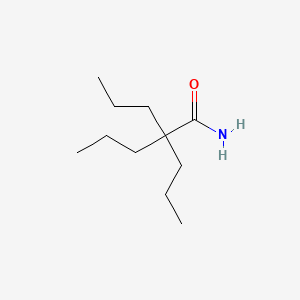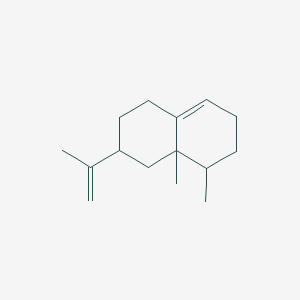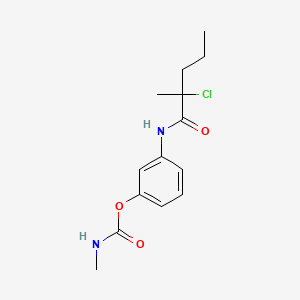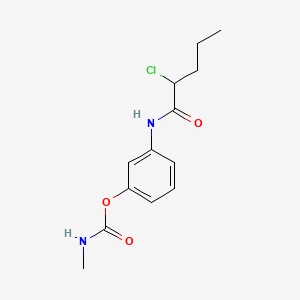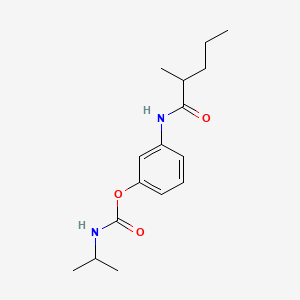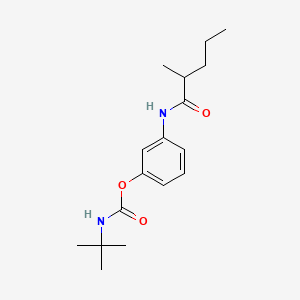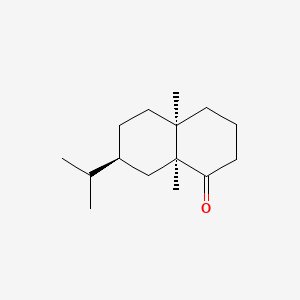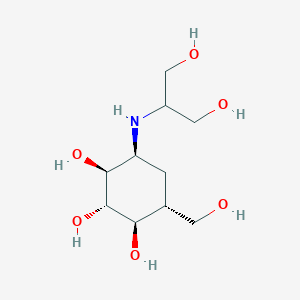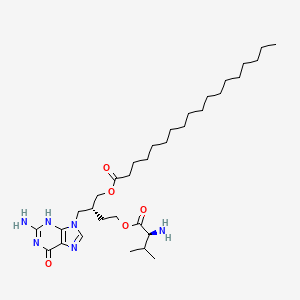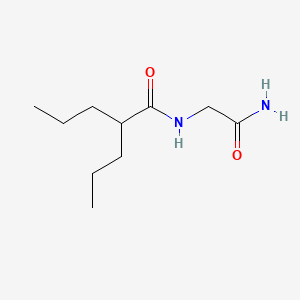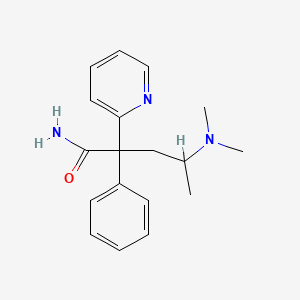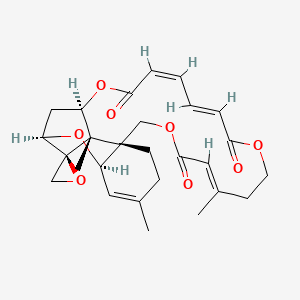
Verrucarin J
Descripción general
Descripción
Verrucarin J is a macrocyclic trichothecene, a type of sesquiterpenoid mycotoxin produced by fungi, particularly from the Myrothecium genus . This compound has garnered significant attention due to its potent biological activities, including its ability to inhibit cancer cell proliferation and induce apoptosis .
Aplicaciones Científicas De Investigación
Verrucarin J has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of macrocyclic trichothecenes.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the study of lipid metabolism and neutral lipid accumulation in marine diatoms.
Mecanismo De Acción
Verrucarin J is a metabolite of the Myrothecium fungus family . It has been studied for its potential anti-cancer properties and its effects on various cellular processes .
Target of Action
This compound targets both cancer cells and cancer stem cells . It has shown significant inhibitory effects on cell proliferation in both cisplatin-sensitive and cisplatin-resistant cell lines . It also targets the ionotropic cannabinoid receptor, which is activated by delta (9)-tetrahydrocannabinol (THC), the psychoactive component of marijuana .
Mode of Action
This compound operates by generating reactive oxygen species (ROS) and inducing apoptosis in cancer cell lines . It also down-regulates the expression of cancer stem cell markers and inhibits Notch1, Wnt1, and Shh signaling genes in a dose-dependent manner .
Biochemical Pathways
This compound affects the pathways related to cell proliferation, apoptosis, and stem cell self-renewal . It increases the generation of ROS, which can lead to DNA damage and cell death . It also suppresses the expression of cancer stem cell markers and inhibits key signaling pathways involved in cell proliferation and stem cell maintenance .
Pharmacokinetics
It is known that the compound has a high potency and low systemic toxicity in glioblastoma treatment . Further pre-clinical evaluations such as pharmacokinetics, pharmacodynamics, and immune modulatory responses are needed .
Result of Action
This compound has been shown to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines . It also suppresses the expression of cancer stem cell markers, leading to a decrease in the population of these cells . In addition, it inhibits tumor growth and metastasis in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been found to promote neutral lipid accumulation in the marine diatom Phaeodactylum tricornutum . . tricornutum through specifically inhibiting photosynthesis . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental context.
Análisis Bioquímico
Biochemical Properties
Verrucarin J has been identified to promote neutral lipid accumulation in the model diatom Phaeodactylum tricornutum . It interacts with key enzymes and proteins involved in lipid metabolism, such as DGAT2D, GPAT2, LPAT2, and PAP . These interactions lead to an increase in total lipid and triacylglycerol (TAG) contents .
Cellular Effects
This compound has been shown to significantly inhibit cell proliferation in various cancer cell lines, including lung and ovarian cancer cells . It induces apoptosis, DNA damage, and generation of reactive oxygen species (ROS) . This compound also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It has been found to inhibit the self-renewal pathways of cancer stem cells, specifically the Wnt1/β-catenin and Notch1 pathways . This leads to a downregulation of key cancer stem cell genes, including ALDH1, LGR5, OCT4, and CD133 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a time-dependent effect on cells. It significantly inhibits cell proliferation in a dose- and time-dependent manner, with an IC50 value of approximately 10 nM after 48 hours of treatment .
Metabolic Pathways
This compound is involved in lipid metabolism pathways . It increases the expression of key genes involved in TAG synthesis and unsaturated fatty acids . There might be crosstalk between lipid metabolism and fucoxanthin metabolism, as this compound reduces the expression of synthetic genes of fucoxanthin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verrucarin J can be synthesized through various chemical reactions involving the oxidation of precursor compounds. For instance, selenium dioxide oxidation of verrucarin A has been reported to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of Myrothecium fungi under optimized conditions to maximize the yield of the compound. The fungi are grown in nutrient-rich media, and the compound is extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Verrucarin J undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Comparación Con Compuestos Similares
Verrucarin A: Another macrocyclic trichothecene with similar biological activities but differing in its specific molecular structure and potency.
Roridin E: A macrocyclic trichothecene with comparable toxicological properties and biosynthetic pathways.
Uniqueness of this compound: this compound is unique due to its specific molecular configuration, which allows it to selectively inhibit certain cellular pathways and exhibit potent anticancer activities. Its ability to target cancer stem cells and overcome chemoresistance makes it a promising candidate for further therapeutic development .
Propiedades
IUPAC Name |
(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGYHWSYNQVHU-GYDJLPFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-58-7 | |
| Record name | Verrucarin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VERRUCARIN J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Verrucarin J has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that it exerts its effects by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis. These pathways include:
- EGFR/AKT signaling pathway: this compound inhibits the activation of epidermal growth factor receptor (EGFR) and AKT, key regulators of cell growth and survival. []
- Notch1 signaling pathway: this compound suppresses Notch1 expression, which plays a crucial role in cell fate determination and has been implicated in cancer development and progression. [, ]
- Wnt signaling pathway: This pathway is involved in cell growth, differentiation, and stem cell maintenance, and this compound has been found to inhibit its activity. []
ANone: this compound exhibits promising activity against CSCs, a small subpopulation of cancer cells with enhanced self-renewal, tumor-initiating capacity, and resistance to conventional therapies. Studies demonstrate that this compound suppresses the expression of CSC markers, reduces the ALDH1+ CSC population, and inhibits spheroid formation, suggesting its potential to target and eliminate CSCs. []
ANone: this compound treatment leads to several downstream effects, including:
- Apoptosis induction: this compound triggers programmed cell death (apoptosis) in cancer cells, as evidenced by increased DNA damage and reactive oxygen species (ROS) generation. []
- Inhibition of cell proliferation and colony formation: this compound effectively reduces the growth and proliferation of cancer cells, hindering their ability to form colonies. []
- Suppression of invasion and migration: this compound impairs the invasive and migratory capabilities of cancer cells, suggesting its potential to prevent metastasis. []
ANone: The molecular formula of this compound is C27H32O8, and its molecular weight is 484.54 g/mol. [, ]
ANone: this compound and its derivatives typically display a characteristic (1)H NMR signal at δH ∼8, which can be used as a diagnostic feature for their identification. [] Additionally, mass spectrometry techniques such as FABMS are commonly employed for structure determination and analysis of this compound and related compounds. []
ANone: The provided research primarily focuses on the biological activity and toxicological aspects of this compound. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry.
ANone: While the research provided does not extensively cover specific SAR studies on this compound, it does highlight the significance of the C-12-C-13 double bond for its cytotoxicity. For instance, 12,13-deoxyroridin E, a macrocyclic trichothecene with a double bond at C-12-C-13, exhibits significantly lower cytotoxicity compared to its epoxide counterpart, roridin E. [] This suggests that the presence and nature of functional groups at this position can significantly influence the biological activity of this compound and related compounds.
ANone: The provided research focuses on the isolation, identification, and biological evaluation of this compound. Information regarding its stability and formulation, compliance with SHE regulations, and pharmacokinetic/pharmacodynamic properties is limited in the provided abstracts.
ANone: Researchers have employed various cell-based assays to investigate the effects of this compound on cancer cells, including:
- Cell proliferation assays: These assays measure the rate of cell division and are used to determine the anti-proliferative activity of this compound. [, ]
- Apoptosis assays: These assays detect various markers of apoptosis, such as DNA fragmentation, caspase activation, and Annexin V staining, to confirm the ability of this compound to induce cell death. []
- Colony formation assays: These assays assess the ability of single cells to survive and proliferate into colonies, providing insights into the long-term effects of this compound on cell survival and tumorigenicity. []
- Migration and invasion assays: These assays evaluate the ability of cells to migrate through a porous membrane or invade a matrix, respectively, and are used to study the anti-metastatic potential of this compound. []
ANone: this compound has demonstrated promising antitumor activity in preclinical studies using mouse models:
- Xenograft models: Subcutaneous injection of human cancer cells into mice, followed by treatment with this compound, resulted in significant tumor growth inhibition compared to control groups. []
- ApcMin/+ mouse model: This model, which spontaneously develops intestinal polyps, was used to assess the chemopreventive potential of this compound. Treatment with this compound led to a substantial reduction in the number of intestinal polyps, indicating its ability to suppress tumor development. []
ANone: While the provided research highlights the potential therapeutic benefits of this compound, it primarily focuses on its mechanism of action and in vitro/in vivo efficacy. Information concerning resistance mechanisms, long-term toxicity, drug delivery strategies, and other aspects mentioned is limited in the provided abstracts.
ANone: this compound, along with Verrucarin H, Roridin D, and Roridin E, was isolated from cultures of Myrothecium verrucaria and Myrothecium roridum in the late 1960s. The structures of these compounds were elucidated, revealing their close relationship to the previously known Verrucarins A and B, all sharing the sesquiterpenoid alcohol Verrucarol as a structural element. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



